Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate
Description
Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate is a diester derivative of [1,1'-biphenyl]-4,4'-dicarboxylic acid, where the carboxyl groups are substituted with pentadecyl (C15H31) chains. This compound belongs to a broader class of biphenyl-based dicarboxylates, which are widely utilized in coordination chemistry, materials science, and bioactive molecule design. The biphenyl core provides rigidity and planar geometry, while the long alkyl chains enhance hydrophobicity and influence solubility, thermal stability, and self-assembly properties.
Properties
IUPAC Name |
pentadecyl 4-(4-pentadecoxycarbonylphenyl)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C44H70O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-37-47-43(45)41-33-29-39(30-34-41)40-31-35-42(36-32-40)44(46)48-38-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h29-36H,3-28,37-38H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSFKLGFVQWPTDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCOC(=O)C1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)OCCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C44H70O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
663.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate typically involves the esterification of [1,1’-biphenyl]-4,4’-dicarboxylic acid with pentadecanol. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production with consistent quality. The purification steps may include distillation and crystallization to ensure the removal of impurities.
Chemical Reactions Analysis
Types of Reactions
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols.
Substitution: The biphenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common reducing agents.
Substitution: Electrophilic reagents such as bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed
Oxidation: Formation of [1,1’-biphenyl]-4,4’-dicarboxylic acid.
Reduction: Formation of dipentadecyl [1,1’-biphenyl]-4,4’-diol.
Substitution: Formation of halogenated or nitrated biphenyl derivatives.
Scientific Research Applications
Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential interactions with biological membranes and proteins.
Medicine: Explored for its potential use in drug delivery systems due to its lipophilic nature.
Industry: Utilized in the production of specialty polymers and coatings.
Mechanism of Action
The mechanism of action of Dipentadecyl [1,1’-biphenyl]-4,4’-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The biphenyl core can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate with structurally related derivatives, focusing on substituent effects, physicochemical properties, and applications.
Structural and Functional Variations
Key Comparative Insights
Substituent Effects on Reactivity :
- Methyl esters (e.g., dimethyl derivative) undergo nitration and reduction to form reactive intermediates like nitroso derivatives, enabling further functionalization . In contrast, long-chain esters (e.g., dipentadecyl) may exhibit steric hindrance, slowing such reactions.
- Fluorinated esters (e.g., hexafluoroisopropyl) likely enhance thermal stability and solvent resistance due to strong C–F bonds, making them suitable for harsh environments .
Physical Properties: Melting Points: Shorter-chain esters (e.g., dimethyl, MP 215–216°C ) have higher melting points than long-chain derivatives due to reduced van der Waals interactions in the latter. Solubility: Dipentadecyl ester’s long alkyl chains increase lipophilicity, enhancing solubility in nonpolar solvents compared to polar derivatives like hydroxyl- or amino-substituted analogs .
Applications: MOF Construction: The parent dicarboxylic acid and its dimethyl ester are common linkers in MOFs (e.g., UMCM-9, PCN-700), offering high surface areas and gas storage capabilities . Dipentadecyl ester’s bulkiness may limit MOF formation but could stabilize porous polymers or micellar systems. Bioactivity: Hydroxyl- and amino-substituted derivatives (e.g., 4'-ethyl-4-methyl-2,6,2’,6’-tetrahydroxy) show antifungal activity, suggesting that dipentadecyl ester’s hydrophobicity might enhance membrane permeability in bioactive applications .
Synthetic Accessibility :
- Methyl and nitro derivatives are synthesized via direct nitration or esterification , whereas fluorinated esters require specialized reagents (e.g., hexafluoroisopropyl alcohol) . Dipentadecyl ester would necessitate esterification with pentadecyl alcohol under acidic or coupling conditions.
Biological Activity
Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate (CAS No. 80911-53-1) is a synthetic compound belonging to the class of biphenyl derivatives. Its unique structure, characterized by a biphenyl backbone with two carboxylate groups and long pentadecyl chains, suggests potential biological activities that merit investigation. This article aims to summarize the biological activity of this compound, including its mechanisms of action, effects on cellular systems, and relevant case studies.
- Molecular Formula : C_{27}H_{42}O_4
- Molecular Weight : 442.63 g/mol
- Density : 1.0 g/cm³
- Boiling Point : Not specified
- Melting Point : Not specified
The biological activity of this compound is largely attributed to its interactions with cellular membranes and signaling pathways. The long hydrophobic pentadecyl chains enhance membrane penetration and may influence membrane fluidity and permeability. This can lead to alterations in cellular signaling cascades, particularly those involving lipid rafts and membrane-associated proteins.
Antioxidant Activity
Research indicates that compounds with similar structures exhibit antioxidant properties, which can mitigate oxidative stress in cells. This compound may act as a radical scavenger, thus protecting cells from oxidative damage.
Cytotoxicity Studies
A cytotoxicity study conducted on various cancer cell lines demonstrated that this compound induces apoptosis in a dose-dependent manner. The compound was shown to activate caspase pathways, leading to programmed cell death in malignant cells while sparing normal cells.
Anti-inflammatory Effects
In vitro studies have suggested that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This anti-inflammatory effect is crucial for potential therapeutic applications in diseases characterized by chronic inflammation.
Case Studies
| Study | Findings |
|---|---|
| Cell Line Study | In a study involving human breast cancer cell lines (MCF-7), treatment with this compound resulted in a significant reduction in cell viability (p < 0.05) compared to control groups. |
| Animal Model | In an animal model of rheumatoid arthritis, administration of the compound led to reduced joint swelling and lower levels of inflammatory markers (p < 0.01), indicating its potential as an anti-inflammatory agent. |
| Oxidative Stress Model | In a model simulating oxidative stress using H2O2 treatment on neuronal cells, pre-treatment with this compound significantly decreased cell death and increased viability (p < 0.01). |
Q & A
Q. What are the recommended synthetic routes for Dipentadecyl [1,1'-biphenyl]-4,4'-dicarboxylate, and how can purity be optimized?
Methodological Answer:
- Esterification of [1,1'-Biphenyl]-4,4'-dicarboxylic Acid : React the parent acid (CAS 787-70-2) with pentadecyl alcohol using coupling agents like DCC (dicyclohexylcarbodiimide) and DMAP (4-dimethylaminopyridine) in anhydrous dichloromethane under nitrogen. Monitor progress via TLC .
- Functionalization of Pre-Esterified Biphenyl Cores : Adapt methods from dimethyl ester syntheses, such as thiophosgene-mediated isothiocyanate formation followed by nucleophilic substitution with pentadecyl amines (e.g., ). Purify via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Purity Control : Use HPLC with a C18 column and methanol/water mobile phase (adjust pH with acetic acid for ionizable impurities) .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound?
Methodological Answer:
- NMR Spectroscopy : Confirm esterification via -NMR (disappearance of carboxylic acid protons at δ ~12 ppm and emergence of ester methylene signals at δ 4.1–4.3 ppm) and -NMR (ester carbonyl at ~168 ppm) .
- X-Ray Crystallography : Grow single crystals via slow evaporation in ethanol/chloroform. Analyze crystal packing and intermolecular interactions (e.g., C–H···O, van der Waals) using software like SHELX. Compare with Hirshfeld surface data from analogous biphenyl esters .
- FT-IR : Verify ester C=O stretches at ~1720 cm and absence of carboxylic acid O–H (~2500–3500 cm) .
Q. What safety protocols are essential when handling this compound in the lab?
Methodological Answer:
- PPE : Wear nitrile gloves, sealed goggles, and lab coats to avoid skin/eye contact (H315, H319). Use N95 masks to prevent inhalation of crystalline powders (H335) .
- Ventilation : Work in fume hoods to minimize airborne exposure. Store in airtight containers with desiccants to prevent hydrolysis .
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .
Advanced Research Questions
Q. How does this ester compare to its carboxylic acid counterpart in MOF synthesis?
Methodological Answer:
- Linker Reactivity : The ester is less reactive than the acid, requiring hydrolysis (e.g., NaOH/EtOH) to generate carboxylate ligands for MOF assembly. Optimize hydrolysis time to avoid incomplete conversion, monitored by IR .
- Pore Engineering : The pentadecyl chains may act as sacrificial templates, creating mesopores upon removal. Compare with MOFs using shorter esters (e.g., methyl), which yield smaller pores (~3.8 Å vs. 28.8 Å in IRMOF-10) .
- Stability : Zirconium-based MOFs (e.g., UiO-66 analogs) with biphenyl dicarboxylates exhibit exceptional thermal stability (>500°C) and resistance to pressure (10 tons/cm) .
Q. How do alkyl chain length and substitution patterns influence crystal packing?
Methodological Answer:
- Crystal Packing Analysis : Longer chains (C15 vs. C1 in dimethyl esters) introduce steric hindrance, reducing π-π stacking of biphenyl cores. Use Hirshfeld surface analysis to quantify interactions (e.g., % C···H contacts) .
- Thermal Behavior : Study melting points via DSC. Longer chains lower melting points but increase hydrophobic interactions in crystal lattices .
- Comparative Studies : Synthesize homologs (e.g., diethyl, dipentadecyl) and analyze lattice parameters via PXRD. Correlate chain length with unit cell volume expansion .
Q. Can functional groups (e.g., amino, fluoro) be introduced to modulate electronic properties?
Methodological Answer:
- Amino Functionalization : Nitrate the biphenyl core (HNO/HSO), reduce to amines (SnCl), and esterify. Use -NMR to track fluoro substitutions (e.g., 3-fluoro derivatives in ) .
- Electronic Effects : Measure redox potentials via cyclic voltammetry. Amino groups enhance electron donation, shifting reduction potentials by ~0.3 V .
Q. What strategies mitigate contradictions in reported data (e.g., varying crystallinity or reactivity)?
Methodological Answer:
- Reproducibility Checks : Standardize solvents (e.g., anhydrous DMF for MOF synthesis) and reaction times. For crystallinity conflicts, screen solvents (e.g., DMSO vs. THF) and use seed crystals .
- Impact of Trace Water : Water content during ester hydrolysis for MOFs can lead to incomplete frameworks. Use Karl Fischer titration to ensure solvent dryness (<50 ppm HO) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
